molecular formula C9H9ClN2 B13327187 7-chloro-4-methyl-1H-indol-5-amine CAS No. 1003858-72-7

7-chloro-4-methyl-1H-indol-5-amine

Cat. No.: B13327187
CAS No.: 1003858-72-7
M. Wt: 180.63 g/mol
InChI Key: YAQYIOUUDQZYID-UHFFFAOYSA-N
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Description

7-chloro-4-methyl-1H-indol-5-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-methyl-1H-indol-5-amine can be achieved through several synthetic routes. One common method involves the Leimgruber–Batcho indole synthesis, which is a well-established procedure for constructing indole derivatives This method typically involves the reaction of o-nitrotoluene with diethyl oxalate, followed by reduction and cyclization steps to form the indole core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-methyl-1H-indol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

7-chloro-4-methyl-1H-indol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-4-methyl-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-4-methyl-1H-indol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and amino groups on the indole ring can provide distinct properties compared to other indole derivatives .

Properties

CAS No.

1003858-72-7

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

7-chloro-4-methyl-1H-indol-5-amine

InChI

InChI=1S/C9H9ClN2/c1-5-6-2-3-12-9(6)7(10)4-8(5)11/h2-4,12H,11H2,1H3

InChI Key

YAQYIOUUDQZYID-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CNC2=C(C=C1N)Cl

Origin of Product

United States

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